

Application Notes and Protocols: Conditioned Place Preference Test Using BPR1M97

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BPR1M97**

Cat. No.: **B1436885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a conditioned place preference (CPP) test using **BPR1M97**, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist. This document is intended to guide researchers in assessing the rewarding or aversive properties of **BPR1M97**, a critical step in the preclinical evaluation of its abuse potential.

Introduction

BPR1M97 is a novel analgesic agent that exhibits full agonism at the MOP receptor and G protein-biased partial agonism at the NOP receptor.^{[1][2]} This unique pharmacological profile suggests that **BPR1M97** may have a safer side-effect profile, including a lower potential for abuse, compared to traditional opioid analgesics like morphine. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the motivational properties of drugs.^{[3][4]} By associating the effects of a drug with a specific environment, the CPP test can determine whether a substance has rewarding, and therefore potentially addictive, properties.

Data Presentation

The following tables summarize the quantitative data from a key study by Chao et al. (2020), which investigated the effects of **BPR1M97** in a CPP test in mice.

Table 1: Conditioned Place Preference (CPP) Score for **BPR1M97** and Morphine

Treatment Group	Dose (mg/kg, s.c.)	CPP Score (s)
Saline	-	18.5 ± 25.4
BPR1M97	1	25.7 ± 30.1
BPR1M97	5	45.3 ± 42.8
Morphine	10	350.2 ± 55.6*

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. A positive CPP score indicates more time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test.

Table 2: Locomotor Activity During the Conditioning Phase

Treatment Group	Dose (mg/kg, s.c.)	Total Distance Traveled (cm)
Saline	-	2500 ± 150
BPR1M97	1	2100 ± 200
BPR1M97	5	1800 ± 180
Morphine	10	4500 ± 300

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. Locomotor activity was measured during the first conditioning session.

Experimental Protocols

This section provides a detailed methodology for conducting a CPP test with **BPR1M97**, based on the procedures described by Chao et al. (2020).

1. Animals:

- Male ICR mice (or a similar outbred strain), weighing 25-30 g at the start of the experiment.

- House animals in groups of 4-5 per cage with ad libitum access to food and water.
- Maintain a 12-hour light/dark cycle and a controlled ambient temperature ($22 \pm 2^\circ\text{C}$).
- Allow at least a 7-day acclimatization period before the start of any experimental procedures.

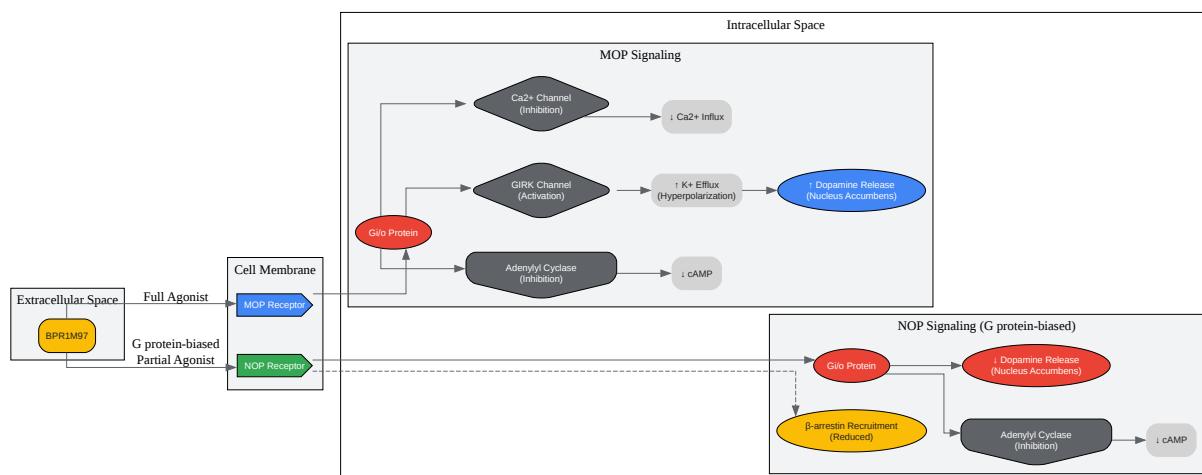
2. Apparatus:

- A three-chamber CPP apparatus is used.
- The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).
- The central, smaller chamber should be neutral and provide access to both conditioning chambers via removable guillotine doors.
- The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to track the animal's position and locomotor activity.

3. Experimental Procedure:

The CPP test consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

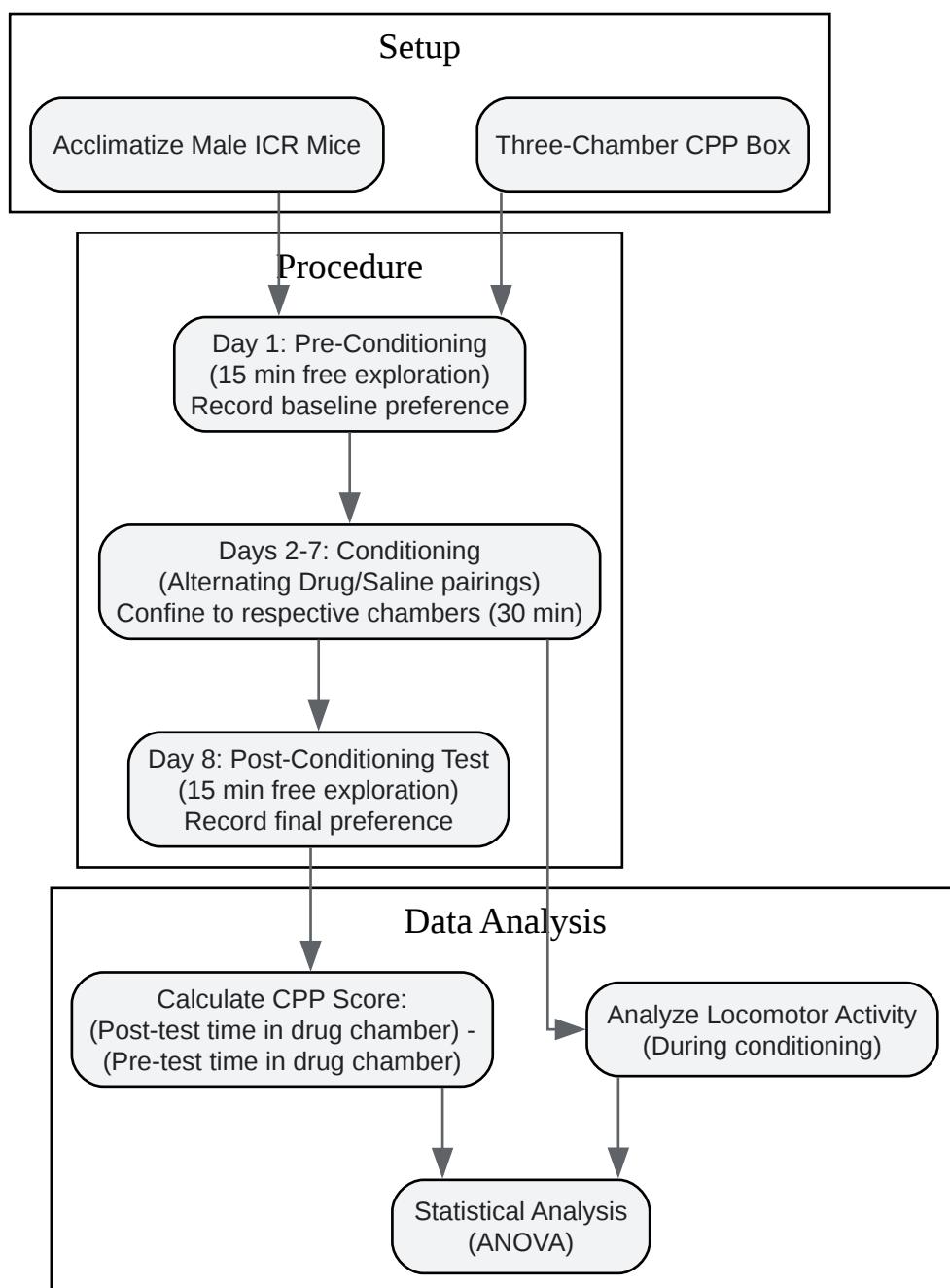
- Phase 1: Pre-conditioning (Day 1)
 - Place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
 - Record the time spent in each of the two large chambers.
 - Animals showing a strong unconditioned preference for one chamber (e.g., spending $>65\%$ of the time in one chamber) should be excluded from the study.
 - The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from innate preferences.
- Phase 2: Conditioning (Days 2-7)


- This phase consists of six days of conditioning, with one session per day.
- On days 2, 4, and 6, administer **BPR1M97** (e.g., 1 or 5 mg/kg, s.c.) or morphine (10 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.
- On days 3, 5, and 7, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.
- The order of drug and saline conditioning should be alternated daily.
- Phase 3: Post-conditioning (Test) (Day 8)
 - Place each mouse in the central chamber with free access to all three chambers for 15 minutes (no drug or saline injection is given).
 - Record the time spent in each of the two large chambers.
 - The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

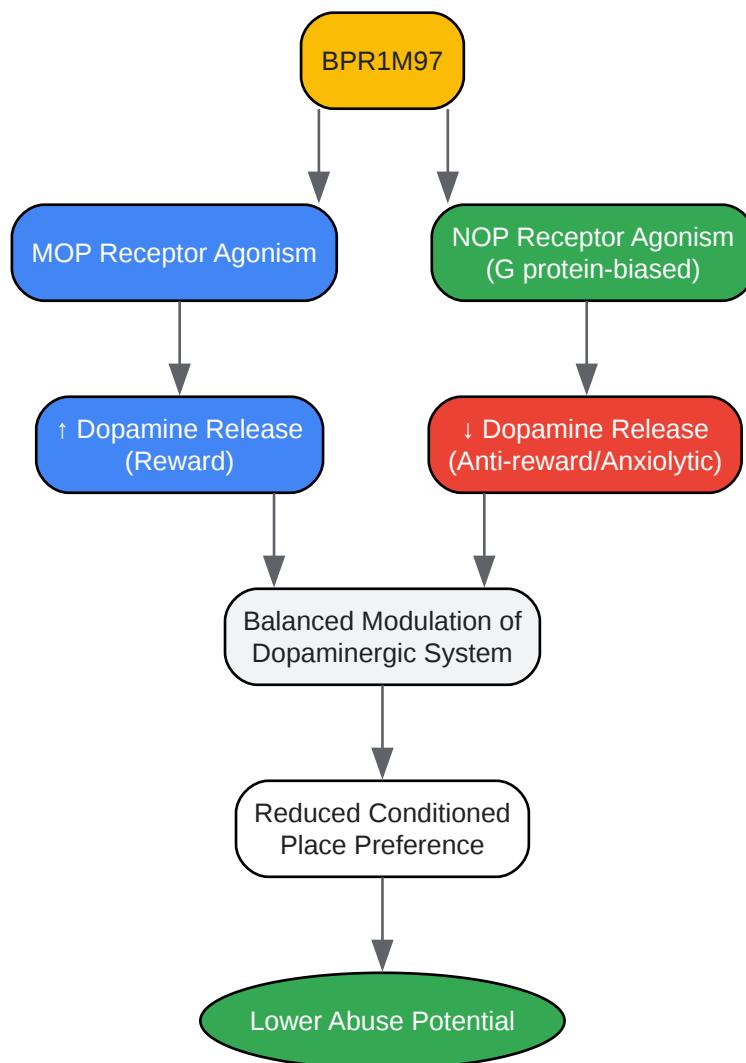
4. Data Analysis:

- Analyze the CPP scores using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the saline control group.
- Analyze the locomotor activity data from the conditioning phase using a one-way ANOVA followed by a post-hoc test.
- A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization


Signaling Pathway of **BPR1M97**

[Click to download full resolution via product page](#)


Caption: **BPR1M97** signaling pathway.

Experimental Workflow for Conditioned Place Preference

[Click to download full resolution via product page](#)

Caption: Conditioned Place Preference Experimental Workflow.

Logical Relationship of **BPR1M97**'s Dual Agonism and Reduced Abuse Potential

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Conditioned Place Preference Test Using BPR1M97]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436885#conditioned-place-preference-test-using-bpr1m97]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com